N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a thiophene-2-carboxamide moiety at position 4. Its structure is optimized for selective interactions with biological targets, particularly nitric oxide synthase (NOS) isoforms, which are implicated in neurological and cardiovascular disorders. The benzenesulfonyl group enhances metabolic stability and binding affinity, while the thiophene-2-carboxamide contributes to π-π stacking and hydrogen-bonding interactions in enzyme active sites .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(19-9-5-13-26-19)21-16-10-11-18-15(14-16)6-4-12-22(18)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCDZNOCAYOTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Sulfonylation: The tetrahydroquinoline core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: The final step involves the coupling of the sulfonylated tetrahydroquinoline with thiophene-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria. It is also being investigated for its anticancer properties.
Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interaction with bacterial cell membranes and enzymes.
Industrial Applications: It can be used in the development of new pharmaceuticals and as a lead compound for the synthesis of more potent derivatives.
Mechanism of Action
The antibacterial activity of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is primarily due to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial cell wall synthesis . The compound generates reactive oxygen species (ROS) that contribute to its bactericidal effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,2,3,4-tetrahydroquinoline derivatives modified for isoform-selective NOS inhibition. Key analogs and their comparative features are outlined below:
Key Observations :
- Carboxamide vs. Carboximidamide: The target compound’s carboxamide group differs from analogs featuring carboximidamide (e.g., compounds 70, 71), which may enhance hydrogen bonding with NOS isoforms .
- Position 1 Substituents: The benzenesulfonyl group in the target compound contrasts with nitrogen-containing heterocycles (piperidinyl, pyrrolidinyl) or alkylamino chains in analogs. These substitutions influence lipophilicity, solubility, and isoform selectivity .
Key Findings :
- Selectivity for nNOS: The methylaminoethyl-substituted analog (Ramnauth et al., 2012) demonstrates >100-fold selectivity for nNOS over eNOS, attributed to its optimized hydrogen-bonding network and steric fit in the nNOS active site .
- Role of Substituents : Piperidinyl and pyrrolidinyl groups (e.g., compound 70, 71) may reduce selectivity due to bulkier side chains interfering with isoform-specific binding pockets .
Pharmacokinetic and Physicochemical Properties
Notes:
Critical Analysis of Structural-Activity Relationships (SAR)
- Position 1 Modifications: Benzenesulfonyl: Enhances metabolic stability and hydrophobic interactions but may reduce solubility. Piperidinyl/Pyrrolidinyl: Improve solubility via basic nitrogen atoms but reduce isoform selectivity due to steric hindrance . Methylaminoethyl: Balances solubility and selectivity via hydrogen bonding with nNOS-specific residues (e.g., Glu592) .
- Position 6 Modifications: Thiophene-2-carboximidamide: Superior potency due to strong hydrogen bonding with heme propionate groups in NOS . Thiophene-2-carboxamide: Less potent but synthetically simpler, as seen in the target compound.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H24N2O5S
- Molecular Weight : 452.5 g/mol
- CAS Number : 946334-93-6
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzenesulfonyl-tetrahydroquinoline exhibit notable antimicrobial properties. Specifically, N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
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Mechanism of Action :
- The compound's antimicrobial activity is attributed to its interaction with specific bacterial enzymes. Molecular modeling studies identified D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) as potential targets. These enzymes are crucial for bacterial cell wall synthesis and represent viable targets for antibiotic development .
- Experimental Findings :
Antioxidant Activity
In addition to antimicrobial properties, compounds similar to this compound have been evaluated for their antioxidant capabilities. Research indicates that certain derivatives exhibit antioxidant potency comparable to ascorbic acid, making them potential candidates for treating oxidative stress-related diseases .
Study 1: Antimicrobial Efficacy
A study published in Molecules focused on synthesizing and evaluating the biological activity of various benzenesulfonyl-tetrahydroquinoline derivatives. The results showed that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with structure-activity relationship (SAR) analysis revealing that modifications in the sulfonamide group enhanced activity against these pathogens .
Study 2: Structure-Based Drug Design
In another research effort, molecular docking simulations were employed to predict the binding affinities of N-benzenesulfonyl derivatives to MurD and GlmU. The findings suggested that specific structural features significantly influence binding interactions and could guide future modifications aimed at improving efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
